
1-(Azetidin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Azetidin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and potential for use in a variety of research fields.
作用机制
The mechanism of action of 1-(Azetidin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone is not fully understood, but it is thought to work by interacting with specific cellular targets and disrupting key biological processes.
Biochemical and Physiological Effects:
Studies have shown that 1-(Azetidin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone has a variety of biochemical and physiological effects. These include the inhibition of certain enzymes and the modulation of various cellular signaling pathways.
实验室实验的优点和局限性
One advantage of using 1-(Azetidin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone in lab experiments is its unique chemical structure, which allows for precise targeting of specific cellular pathways. However, one limitation of this compound is its potential toxicity, which must be carefully considered when using it in experiments.
未来方向
There are many potential future directions for research involving 1-(Azetidin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone. Some possible areas of interest include further exploring its potential therapeutic applications, investigating its mechanism of action in more detail, and developing new synthesis methods for this compound. Additionally, research could focus on identifying potential side effects and toxicity concerns associated with the use of this compound in various research applications.
合成方法
The synthesis of 1-(Azetidin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone can be achieved through a variety of methods, including chemical reactions and organic synthesis. One commonly used method involves the reaction of 2-bromo-4-methylquinoline with azetidine-1-carboxylic acid, followed by reaction with thioacetic acid. This process results in the formation of the desired compound.
科学研究应用
1-(Azetidin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone has been studied for its potential use in a variety of scientific research applications. One area of interest is in the field of medicinal chemistry, where this compound has shown potential as a therapeutic agent for the treatment of various diseases.
属性
IUPAC Name |
1-(azetidin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-11-9-14(16-13-6-3-2-5-12(11)13)19-10-15(18)17-7-4-8-17/h2-3,5-6,9H,4,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYDXLWCRXBILJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)N3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


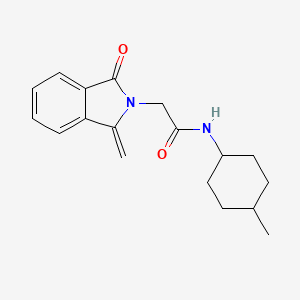
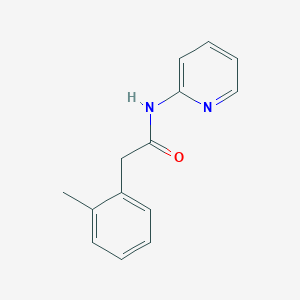
![[2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate](/img/structure/B7471162.png)


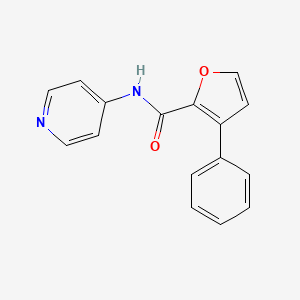
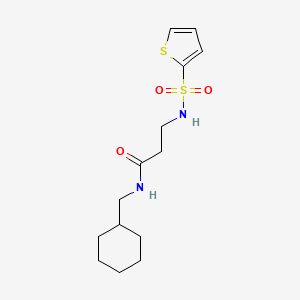
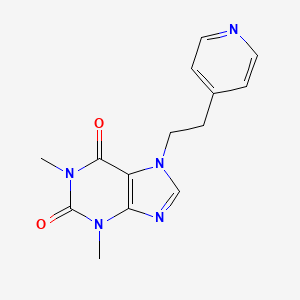

![2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B7471216.png)

![[4-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7471228.png)
![N-[2-(2-chlorophenoxy)ethyl]-N-methyl-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-7-carboxamide](/img/structure/B7471233.png)